molecular formula C20H13ClFN7O2 B2772191 3-[(2-chlorophenyl)methyl]-6-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1105238-79-6

3-[(2-chlorophenyl)methyl]-6-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2772191
CAS No.: 1105238-79-6
M. Wt: 437.82
InChI Key: CAGIQRLWWHWMAJ-UHFFFAOYSA-N
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Description

3-[(2-chlorophenyl)methyl]-6-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors.

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. It has shown activity against certain types of cancer cells and may have applications in the treatment of neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-chlorophenyl)methyl]-6-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrimidine core.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Oxadiazole Moiety: The oxadiazole moiety is attached through a condensation reaction with the appropriate fluorophenyl derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and oxadiazole moieties.

    Reduction: Reduction reactions can occur at the triazolopyrimidine core and the chlorobenzyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or defluorinated compounds.

Mechanism of Action

The mechanism of action of 3-[(2-chlorophenyl)methyl]-6-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, thereby modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorobenzyl)-6-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
  • 3-(2-chlorobenzyl)-6-((3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Uniqueness

The uniqueness of 3-[(2-chlorophenyl)methyl]-6-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, enhances its binding affinity to certain molecular targets, making it a compound of interest for further research and development.

Properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-6-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClFN7O2/c21-15-4-2-1-3-13(15)9-29-19-17(25-27-29)20(30)28(11-23-19)10-16-24-18(26-31-16)12-5-7-14(22)8-6-12/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGIQRLWWHWMAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)F)N=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClFN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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